Cas no 25877-35-4 (1H-Benzotriazole,1-methyl-6-nitro-)
1H-Benzotriazole,1-methyl-6-nitro- is a nitro-substituted benzotriazole derivative with applications in organic synthesis and corrosion inhibition. Its structure, featuring a benzotriazole core with methyl and nitro functional groups, enhances its reactivity and stability under various conditions. This compound is particularly valued for its ability to act as an intermediate in the synthesis of more complex heterocyclic compounds, as well as its potential use in metal surface protection due to its chelating properties. The nitro group contributes to its electron-withdrawing characteristics, making it useful in photochemical and coordination chemistry applications. Its well-defined chemical properties ensure consistent performance in specialized industrial and research settings.
25877-35-4 structure
Product Name:1H-Benzotriazole,1-methyl-6-nitro-
CAS No:25877-35-4
MF:C7H6N4O2
MW:178.14814043045
CID:276271
PubChem ID:335271
Update Time:2025-06-07
1H-Benzotriazole,1-methyl-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzotriazole,1-methyl-6-nitro-
- 1-methyl-6-nitro-1H-Benzotriazole
- 1-methyl-6-nitrobenzotriazole
- 1-Methyl-6-nitro-1,2,3-benzotriazol
- 1-Methyl-6-nitro-1H-1,2,3-benzotriazole
- 1-Methyl-6-nitro-benzotriazol
- 3-methyl-5-nitrobenzotriazole
- AC1L7H4I
- CTK8H8717
- NSC343737
- SureCN922709
- 1-Methyl-6-nitro-1H-1,2,3-benzotriazole #
- 1H-Benzotriazole, 1-methyl-6-nitro-
- SCHEMBL922709
- DTXSID00319326
- 25877-35-4
- NSC 343737
- FT-0741028
- NSC-343737
-
- Inchi: 1S/C7H6N4O2/c1-10-7-4-5(11(12)13)2-3-6(7)8-9-10/h2-4H,1H3
- InChI Key: LWEWBHHHZBJJLP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)N(C)N=N2)=O
Computed Properties
- Exact Mass: 178.04918
- Monoisotopic Mass: 178.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76.5Ų
Experimental Properties
- Density: 1.57
- Boiling Point: 377°Cat760mmHg
- Flash Point: 181.8°C
- Refractive Index: 1.733
- PSA: 73.85
1H-Benzotriazole,1-methyl-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-399745-1.0g |
1-methyl-6-nitro-1H-1,2,3-benzotriazole |
25877-35-4 | 1.0g |
$0.0 | 2023-03-02 |
1H-Benzotriazole,1-methyl-6-nitro- Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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